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molecular formula C9H6F6O B2775927 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 150698-81-0

2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No. B2775927
M. Wt: 244.136
InChI Key: HGNBZXDFLLAPLI-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-2, by use of 4-(trifluoromethyl)benzaldehyde (100 μL, 0.732 mmol), potassium carbonate (20.2 mg, 0.146 mmol), (trifluoromethyl)trimethylsilane (162 μL, 1.10 mmol) and N,N-dimethylformamide (2.0 mL), the mixture was stirred and reacted at room temperature for 1 hour. Then, purification by silica gel column chromatography (chloroform/methanol=9/1) was performed to give 1-(trifluoromethyl)-4-(2,2,2-trifluoro-1-hydroxyethyl)-benzene (Compound CF) (102 mg, yield: 57%).
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
20.2 mg
Type
reactant
Reaction Step Two
Quantity
162 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[F:19][C:20]([Si](C)(C)C)([F:22])[F:21]>CN(C)C=O>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]([OH:8])[C:20]([F:22])([F:21])[F:19])=[CH:5][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 μL
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Step Two
Name
Quantity
20.2 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
162 μL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then, purification by silica gel column chromatography (chloroform/methanol=9/1)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C(C(F)(F)F)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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